molecular formula C6H18N4O B13854736 1-Oxide Trientine

1-Oxide Trientine

Cat. No.: B13854736
M. Wt: 162.23 g/mol
InChI Key: IJDRARSQBSPDQC-UHFFFAOYSA-N
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Description

1-Oxide Trientine, also known as triethylenetetramine 1-oxide, is an organic compound with the molecular formula C6H18N4O. It is a derivative of trientine, a well-known copper-chelating agent used primarily in the treatment of Wilson’s disease. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxide Trientine typically involves the oxidation of trientine. One common method is the reaction of trientine with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 25-30°C to ensure optimal yield. The reaction can be represented as follows:

[ \text{C}6\text{H}{18}\text{N}_4 + \text{H}_2\text{O}_2 \rightarrow \text{C}6\text{H}{18}\text{N}_4\text{O} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade trientine and hydrogen peroxide. The reaction is conducted in large reactors with precise control over temperature and pH to ensure consistent product quality. The final product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

1-Oxide Trientine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxides.

    Reduction: Reduction reactions can revert this compound back to trientine.

    Substitution: The compound can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxides of trientine.

    Reduction: Trientine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Oxide Trientine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential role in modulating metal ion concentrations in biological systems.

    Medicine: Explored for its therapeutic potential in treating metal ion-related disorders.

    Industry: Utilized in the development of metal ion sensors and catalysts.

Mechanism of Action

The primary mechanism of action of 1-Oxide Trientine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions such as copper, zinc, and iron. This chelation process involves the coordination of metal ions with the nitrogen and oxygen atoms in the molecule, effectively sequestering the metal ions and preventing their participation in harmful biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trientine: The parent compound, primarily used as a copper chelator.

    Ethylenediamine: A simpler diamine with similar chelating properties.

    Diethylenetriamine: Another polyamine with comparable metal-binding capabilities.

Uniqueness

1-Oxide Trientine is unique due to the presence of the oxide group, which enhances its chelating ability and stability compared to its parent compound, trientine. This modification allows for more effective and selective binding of metal ions, making it a valuable compound in various applications.

Properties

Molecular Formula

C6H18N4O

Molecular Weight

162.23 g/mol

IUPAC Name

2-amino-N,N-bis(2-aminoethyl)ethanamine oxide

InChI

InChI=1S/C6H18N4O/c7-1-4-10(11,5-2-8)6-3-9/h1-9H2

InChI Key

IJDRARSQBSPDQC-UHFFFAOYSA-N

Canonical SMILES

C(C[N+](CCN)(CCN)[O-])N

Origin of Product

United States

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